molecular formula C16H21N3O2 B8109138 N-Isopropyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide

N-Isopropyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide

Cat. No.: B8109138
M. Wt: 287.36 g/mol
InChI Key: VRZCWUISCSOCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide is a spirocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique spirocyclic structure, which is known to impart various biological activities and chemical properties. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, creating a rigid and three-dimensional structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route involves the following key steps:

Industrial Production Methods

Industrial production of N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Mechanism of Action

The mechanism of action of N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may improve its interaction with biological targets, leading to enhanced biological activity compared to its analogs .

Properties

IUPAC Name

2-oxo-N-propan-2-ylspiro[1H-indole-3,4'-piperidine]-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10(2)18-14(20)11-3-4-13-12(9-11)16(15(21)19-13)5-7-17-8-6-16/h3-4,9-10,17H,5-8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZCWUISCSOCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)NC(=O)C23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.